molecular formula C12H7BrO2 B12121996 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Katalognummer: B12121996
Molekulargewicht: 263.09 g/mol
InChI-Schlüssel: CQDRBACIFKCOSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a bromophenyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of phenyl-substituted cyclohexa-2,5-diene-1,4-dione. One common method includes the reaction of 3-bromophenylmagnesium bromide with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of the bromophenyl group and the dione moiety creates a highly reactive platform. The compound can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylcyclohexa-2,5-diene-1,4-dione: Similar structure but lacks the bromine atom.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains methoxy and hexyl groups instead of bromophenyl.

    2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Contains hydroxy and methoxy groups.

Uniqueness

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H7BrO2

Molekulargewicht

263.09 g/mol

IUPAC-Name

2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7BrO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H

InChI-Schlüssel

CQDRBACIFKCOSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.